![molecular formula C8H7N3 B066562 4-(1H-imidazol-2-yl)pyridine CAS No. 176964-60-6](/img/structure/B66562.png)
4-(1H-imidazol-2-yl)pyridine
Overview
Description
4-(1H-imidazol-2-yl)pyridine, also known as 4-IP, is a heterocyclic organic compound with a pyridine and imidazole ring structure. The compound has gained significant attention in recent years due to its potential applications in scientific research.
Mechanism of Action
The mechanism of action of 4-(1H-imidazol-2-yl)pyridine involves its binding to the active site of the targeted enzyme, thereby inhibiting its activity. The compound has been found to have high selectivity towards certain enzymes, making it a valuable tool for studying their functions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(1H-imidazol-2-yl)pyridine vary depending on the targeted enzyme. For example, inhibition of protein kinases by 4-(1H-imidazol-2-yl)pyridine can lead to changes in cell cycle progression, apoptosis, and gene expression. Inhibition of histone deacetylases can lead to changes in chromatin structure and gene expression. The compound has also been found to have anti-inflammatory and anti-tumor properties.
Advantages and Limitations for Lab Experiments
The advantages of using 4-(1H-imidazol-2-yl)pyridine in lab experiments include its high selectivity towards certain enzymes, its potency, and its ability to induce specific changes in cellular function. However, the compound also has limitations, including its potential toxicity and the need for careful optimization of experimental conditions.
Future Directions
There are several potential future directions for research involving 4-(1H-imidazol-2-yl)pyridine. These include the development of more efficient synthesis methods, the identification of new enzymes that can be targeted by the compound, and the exploration of its potential therapeutic applications in various diseases. Additionally, the use of 4-(1H-imidazol-2-yl)pyridine in combination with other compounds may lead to synergistic effects and improved therapeutic outcomes.
Scientific Research Applications
4-(1H-imidazol-2-yl)pyridine has been extensively studied for its potential applications in scientific research. It has been found to be a potent inhibitor of various enzymes, including protein kinases, phosphodiesterases, and histone deacetylases. These enzymes play crucial roles in various cellular processes, and their inhibition by 4-(1H-imidazol-2-yl)pyridine can lead to significant changes in cellular function.
properties
IUPAC Name |
4-(1H-imidazol-2-yl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3/c1-3-9-4-2-7(1)8-10-5-6-11-8/h1-6H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWZSAEUNIBEKIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NC=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90311778 | |
Record name | 4-(1H-imidazol-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90311778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-imidazol-2-yl)pyridine | |
CAS RN |
21202-42-6 | |
Record name | 21202-42-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245206 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(1H-imidazol-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90311778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(1H-Imidazol-2-yl)-pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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